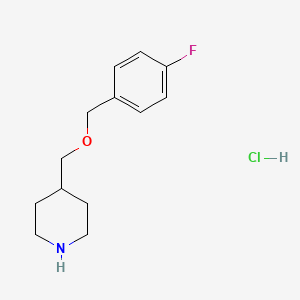

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Vue d'ensemble

Description

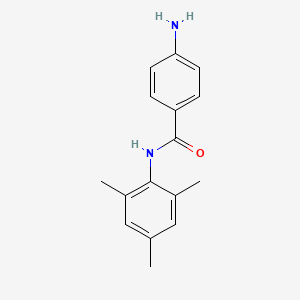

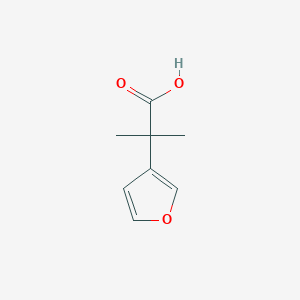

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride (4-FBM-PIP-HCl) is a synthetic compound belonging to the class of piperidine derivatives. It is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 120-122°C and a molecular weight of 252.72 g/mol. 4-FBM-PIP-HCl has been used in a variety of scientific research applications, ranging from biochemical studies to drug development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride has been synthesized and characterized in several studies. Proszenyák et al. (2005) described methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, which could be crucial for research in medicinal chemistry and drug development (Proszenyák, Ágnes et al., 2005).

Pharmacological Applications :

- This compound has been used in the development of novel drugs and therapies. For instance, Dong et al. (2012) explored its derivatives as potential HIV-1 entry inhibitors, showing significant anti-HIV-1 activities (Dong, Mingxin et al., 2012).

- In another study, Sugimoto et al. (1990) synthesized derivatives of 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride with significant anti-acetylcholinesterase activity, suggesting their potential use as antidementia agents (Sugimoto, H. et al., 1990).

Chemical Interactions and Stability :

- Investigations into the chemical stability and interactions of 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride derivatives have been conducted. Munigela et al. (2008) characterized degradation impurities of Paroxetine Hydrochloride Hemihydrate, which includes a similar compound, contributing to the understanding of its stability under various conditions (Munigela, Nirmala et al., 2008).

Potential in Corrosion Inhibition :

- Kaya et al. (2016) explored the use of piperidine derivatives, including 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride, in corrosion inhibition, providing insights into their potential applications in materials science (Kaya, S. et al., 2016).

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMOFEDNIPDZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)

![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)

![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)